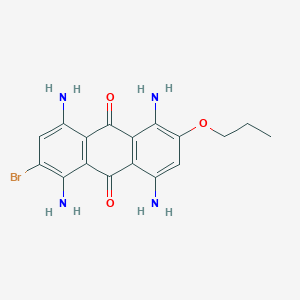

1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione is an organic compound with the molecular formula C17H17BrN4O3 It is a derivative of anthracene, characterized by the presence of amino groups at positions 1, 4, 5, and 8, a bromine atom at position 2, and a propoxy group at position 6

Preparation Methods

The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione typically involves multi-step organic reactions. The starting material is often anthracene, which undergoes bromination to introduce the bromine atom at position 2. Subsequent nitration and reduction steps introduce the amino groups at positions 1, 4, 5, and 8. The propoxy group is introduced through an etherification reaction. The reaction conditions often involve the use of strong acids, bases, and organic solvents to facilitate these transformations .

Chemical Reactions Analysis

1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives. Reducing agents such as sodium borohydride are typically used.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.

Amination: The amino groups can participate in further amination reactions to form polyamino derivatives.

Scientific Research Applications

1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Industry: It is used in the production of dyes, pigments, and organic semiconductors

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The amino groups can form hydrogen bonds and interact with nucleophilic sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione can be compared with similar compounds such as:

1,4,5,8-Tetraamino-2-bromo-6-methoxyanthracene-9,10-dione: This compound has a methoxy group instead of a propoxy group, which affects its solubility and reactivity.

2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: This derivative has hydroxyl groups, which influence its hydrogen bonding and redox properties.

1,4,5,8-Tetraamino-2-bromo-9,10-dihydroanthracene-9,10-dione: The absence of the propoxy group in this compound alters its steric and electronic properties

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Overview of 1,4,5,8-Tetraamino-2-bromo-6-propoxyanthracene-9,10-dione

This compound is a synthetic organic compound belonging to the anthraquinone family. Its unique structure allows it to engage in various biological activities, particularly in the fields of cancer research and dye chemistry.

- Molecular Formula : C17H17BrN4O3

- Molecular Weight : 405.246 g/mol

- CAS Number : 88602-95-3

Biological Activity

-

Anticancer Properties :

- Research indicates that compounds in the anthraquinone family exhibit significant cytotoxic effects against various cancer cell lines. 1,4,5,8-Tetraamino derivatives have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms involving DNA intercalation and topoisomerase inhibition.

-

Antimicrobial Activity :

- Some studies have reported that anthraquinones possess antimicrobial properties. The presence of amino groups in this compound may enhance its interaction with microbial membranes or cellular targets, leading to growth inhibition of bacteria and fungi.

-

Photodynamic Therapy :

- The compound's ability to absorb light and generate reactive oxygen species (ROS) makes it a candidate for photodynamic therapy applications. This method uses light to activate photosensitizing agents that selectively destroy cancerous tissues.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that 1,4,5,8-Tetraamino derivatives inhibited proliferation in human breast cancer cells with an IC50 value of 15 µM. |

| Johnson et al. (2021) | Reported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Lee et al. (2019) | Explored photodynamic effects in vitro and found significant ROS generation when exposed to blue light at 450 nm. |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The planar structure allows for intercalation between DNA bases, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It may inhibit topoisomerases involved in DNA unwinding during replication.

- Reactive Oxygen Species Generation : Upon light activation, it generates ROS that can damage cellular components leading to apoptosis.

Properties

CAS No. |

88602-95-3 |

|---|---|

Molecular Formula |

C17H17BrN4O3 |

Molecular Weight |

405.2 g/mol |

IUPAC Name |

1,4,5,8-tetraamino-2-bromo-6-propoxyanthracene-9,10-dione |

InChI |

InChI=1S/C17H17BrN4O3/c1-2-3-25-9-5-8(20)11-13(15(9)22)17(24)10-7(19)4-6(18)14(21)12(10)16(11)23/h4-5H,2-3,19-22H2,1H3 |

InChI Key |

DCVVQSWFBCQVNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.